molecular formula C26H23OP B14302986 Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- CAS No. 119100-22-0

Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-

Cat. No.: B14302986
CAS No.: 119100-22-0
M. Wt: 382.4 g/mol
InChI Key: JXVPIWBWXGOLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides, commonly known as Wittig reagents. These compounds are characterized by the presence of a phosphorus atom bonded to a carbon atom, which in turn is bonded to other substituents. Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- is used in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- can be synthesized through the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction proceeds as follows :

[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]

In this reaction, the phosphorane is generally not isolated but used in situ. Potassium tert-butoxide and sodium amide can also be used as bases for this reaction .

Industrial Production Methods

Industrial production methods for phosphorane, [(2-methoxyphenyl)methylene]triphenyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- primarily undergoes the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes. The general reaction is as follows :

[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]

Common Reagents and Conditions

The Wittig reaction typically uses solvents such as tetrahydrofuran (THF) or diethyl ether. The reaction conditions are mild, and the reaction proceeds at room temperature or slightly elevated temperatures .

Major Products

The major products of the Wittig reaction involving phosphorane, [(2-methoxyphenyl)methylene]triphenyl- are alkenes and triphenylphosphine oxide. The formation of the carbon-carbon double bond is highly selective and yields the desired alkene product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of phosphorane, [(2-methoxyphenyl)methylene]triphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. The reaction proceeds through a [2+2] cycloaddition mechanism, leading to the formation of the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- can be compared with other Wittig reagents such as methylenetriphenylphosphorane and carbomethoxymethylenetriphenylphosphorane. These compounds share similar reactivity patterns but differ in their substituents and specific applications .

Phosphorane, [(2-methoxyphenyl)methylene]triphenyl- is unique due to its specific substituents, which can influence its reactivity and selectivity in organic synthesis.

Properties

CAS No.

119100-22-0

Molecular Formula

C26H23OP

Molecular Weight

382.4 g/mol

IUPAC Name

(2-methoxyphenyl)methylidene-triphenyl-λ5-phosphane

InChI

InChI=1S/C26H23OP/c1-27-26-20-12-11-13-22(26)21-28(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25/h2-21H,1H3

InChI Key

JXVPIWBWXGOLQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.